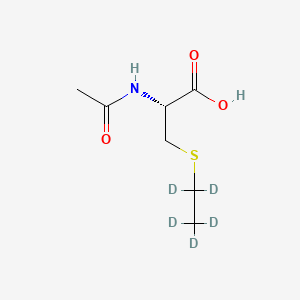

N-Acetyl-S-ethyl-L-cysteine-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Acetyl-S-ethyl-L-cysteine-d5 is a deuterated derivative of N-Acetyl-S-ethyl-L-cysteine. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical and biochemical studies. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic and pharmacokinetic studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-ethyl-L-cysteine-d5 typically involves the acetylation of S-ethyl-L-cysteine with acetic anhydride in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process may involve multiple steps, including purification and characterization using techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired level of deuteration and purity. The production is carried out in compliance with regulatory standards to ensure the compound’s suitability for research and pharmaceutical applications .

Analyse Chemischer Reaktionen

Synthetic Pathways and Structural Features

N-Acetyl-S-ethyl-L-cysteine-d5 is synthesized through the alkylation of N-acetyl-L-cysteine with deuterated ethylating agents (e.g., CD3CD2X, where X = Br or I) under controlled conditions. The deuterium substitution occurs specifically at the β-carbon of the ethyl thioether group, as confirmed by molecular formula C₇H₈D₅NO₃S . Key structural characteristics include:

- Deuterium Labeling : Enhances molecular stability and reduces metabolic degradation rates due to the kinetic isotope effect .

- Zwitterionic Properties : At physiological pH, the carboxyl group is deprotonated (−COO⁻), while the amino group remains protonated (−NH₃⁺), influencing solubility and reactivity .

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 196.28 g/mol | |

| Solubility | Soluble in DMSO, methanol, water | |

| Stability | Hygroscopic; requires inert storage |

Deacetylation

Like non-deuterated analogs, this compound undergoes enzymatic deacetylation via aminoacylase 1 to yield deuterated S-ethyl-L-cysteine. This reaction is critical for its role as a mercapturic acid metabolite in detoxification pathways .

Glutathione Conjugation

As a mercapturic acid derivative, it is implicated in phase II metabolism, where it conjugates with electrophilic xenobiotics (e.g., acrylonitrile or ethylene oxide) via glutathione S-transferase (GST). The deuterated ethyl group may alter reaction kinetics but retains the core mechanism .

Redox Activity

The thioether group (-S-CD2CD3) participates in redox reactions, though its reactivity is reduced compared to free thiols. In analytical workflows, it reacts with Cu(II)-bathocuproine disulfonic acid (BCS) complexes, reducing Cu(II) to Cu(I) and forming a colored complex detectable at 483 nm .

Stability and Degradation

The compound exhibits sensitivity to hydrolysis and oxidation:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antioxidant Properties

N-Acetyl-S-ethyl-L-cysteine-d5 functions as an antioxidant, similar to its non-deuterated counterpart, N-acetylcysteine. It can replenish glutathione levels in cells, which is critical for combating oxidative stress. This property makes it a candidate for treating conditions linked to oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .

Respiratory Disorders

Research indicates that N-acetylcysteine derivatives, including this compound, may be effective in managing respiratory conditions. They serve as mucolytic agents, helping to break down mucus in diseases like chronic obstructive pulmonary disease (COPD) and cystic fibrosis . The deuterated form could provide advantages in pharmacokinetics and metabolism studies due to its isotopic labeling.

Research Applications

Biochemical Studies

this compound is utilized in biochemical research to trace metabolic pathways involving cysteine and its derivatives. The deuterium labeling allows for precise tracking of the compound's behavior in biological systems using techniques like mass spectrometry . This application is particularly relevant in studies assessing the metabolism of thiol-containing compounds.

Drug Development

The compound's structural similarity to other cysteine derivatives positions it as a potential lead compound in drug development. Its ability to modulate redox states and influence cellular signaling pathways makes it a valuable tool for developing new therapeutics targeting oxidative stress-related diseases .

Case Studies

Potential Therapeutic Uses

Neuroprotection

Given its antioxidant capabilities, this compound may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease and Parkinson's disease. Its role in reducing oxidative stress could help mitigate neuronal damage associated with these disorders.

Cardiovascular Health

The compound may also play a role in cardiovascular health by improving endothelial function and reducing inflammation, which are critical factors in heart disease management .

Wirkmechanismus

The mechanism of action of N-Acetyl-S-ethyl-L-cysteine-d5 involves its role as a precursor to glutathione, a major antioxidant in the body. The compound undergoes deacetylation to form S-ethyl-L-cysteine, which then participates in the synthesis of glutathione. This process enhances the cellular antioxidant capacity and protects against oxidative stress. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies .

Vergleich Mit ähnlichen Verbindungen

N-Acetyl-L-cysteine: A non-deuterated analog used as a mucolytic agent and antioxidant.

N-Acetyl-S-methyl-L-cysteine: Similar structure with a methyl group instead of an ethyl group.

N-Acetyl-L-cysteine ethyl ester: An esterified form with enhanced cell permeability.

Uniqueness: N-Acetyl-S-ethyl-L-cysteine-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic and pharmacokinetic studies. This makes it particularly valuable in research settings where precise tracking and quantification are required .

Biologische Aktivität

N-Acetyl-S-ethyl-L-cysteine-d5 (NACET-d5) is a deuterated derivative of N-acetyl-L-cysteine (NAC), which has gained attention for its biological activity, particularly in antioxidant defense and cellular metabolism. This article provides a comprehensive overview of the biological activity of NACET-d5, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target and Mode of Action

NACET-d5 rapidly enters cells and is converted into NAC and cysteine, which are crucial for various biochemical processes. This compound primarily influences the glutathione (GSH) synthesis pathway, enhancing the body's antioxidant defenses against oxidative stress. The conversion to NAC and cysteine allows for increased GSH production, critical for maintaining cellular redox balance and protecting cells from damage caused by reactive oxygen species (ROS) .

Biochemical Pathways

NACET-d5 plays a vital role in several biochemical pathways:

- Glutathione Synthesis: Acts as a precursor for GSH, promoting its synthesis and enhancing antioxidant capacity .

- Cell Signaling Modulation: Influences signaling pathways involved in oxidative stress response, particularly through the activation of transcription factors like Nrf2 .

- Metabolic Influence: Affects overall metabolic flux by participating in the synthesis of key biomolecules essential for cellular health .

Pharmacokinetics

NACET-d5 exhibits rapid absorption following oral administration; however, it achieves low plasma concentrations. Its pharmacokinetic profile suggests that while it is quickly taken up by tissues, the effective concentration may be limited due to rapid metabolism .

Cellular Effects

The compound's influence on cellular processes includes:

- Antioxidant Activity: NACET-d5 scavenges free radicals and enhances GSH levels, contributing to cellular protection against oxidative damage .

- Gene Expression Regulation: Modulates the expression of genes involved in antioxidant defenses and metabolic pathways, thereby supporting cellular health .

Case Studies

-

Oxidative Stress Mitigation:

A study demonstrated that NACET-d5 significantly reduced markers of oxidative stress in cellular models exposed to harmful agents. The increase in GSH levels correlated with decreased apoptosis rates in these models, indicating its protective role . -

Protein Turnover Studies:

Due to its isotopic labeling with deuterium, NACET-d5 has been used in proteomic research to trace protein synthesis and turnover rates. This application has provided insights into how NACET-d5 influences protein interactions and metabolic pathways within cells .

Data Table: Comparison of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant Properties | Scavenges free radicals; increases GSH levels | |

| Gene Expression Modulation | Activates Nrf2; enhances expression of antioxidant genes | |

| Metabolic Regulation | Influences metabolic pathways via GSH synthesis | |

| Protein Synthesis Tracking | Used in proteomic studies for monitoring protein turnover |

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-(1,1,2,2,2-pentadeuterioethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVHABSINROVJJ-UUCRSUAGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.